molecular formula C23H25N3O2S B12143367 N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide

N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12143367
M. Wt: 407.5 g/mol
InChI Key: VITYVVAXPGBSTF-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a morpholine group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the morpholine and pyridine groups. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell apoptosis, inhibition of cell proliferation, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, morpholine-containing molecules, and benzamide analogs. Examples include:

  • Thiophene-2-carboxamide
  • 4-morpholinopyridine
  • N-(2-thienyl)benzamide

Uniqueness

N-{4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C23H25N3O2S/c1-16-17(2)29-23(25-22(27)18-8-4-3-5-9-18)20(16)21(19-10-6-7-11-24-19)26-12-14-28-15-13-26/h3-11,21H,12-15H2,1-2H3,(H,25,27)

InChI Key

VITYVVAXPGBSTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCOCC3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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